molecular formula C15H17NO3 B13927241 3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester

3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester

Cat. No.: B13927241
M. Wt: 259.30 g/mol
InChI Key: WCSXKFMWOQZJHZ-UHFFFAOYSA-N
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Description

3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester typically involves the reaction of 6-methoxyquinoline with ethyl 3-bromopropionate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: 3-(6-Methoxy-quinolin-4-yl)-propionic acid.

Scientific Research Applications

3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester is unique due to its specific structural features, such as the methoxy group and the propionic acid ester moiety. These features can influence its reactivity and biological activity, making it distinct from other quinoline derivatives.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 3-(6-methoxyquinolin-4-yl)propanoate

InChI

InChI=1S/C15H17NO3/c1-3-19-15(17)7-4-11-8-9-16-14-6-5-12(18-2)10-13(11)14/h5-6,8-10H,3-4,7H2,1-2H3

InChI Key

WCSXKFMWOQZJHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C2C=C(C=CC2=NC=C1)OC

Origin of Product

United States

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